molecular formula C12H16ClNO B12888176 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol

Cat. No.: B12888176
M. Wt: 225.71 g/mol
InChI Key: XOWROLBUZYUGMM-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is an organic compound with a complex structure that includes a chlorinated phenol ring and a methyl-substituted pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The process begins with the dropwise addition of an ethanol solution of 5-chlorosalicylaldehyde to an ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to yield a clear orange solution. This solution is allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals of the target compound after seven days .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring.

    Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution of the chlorine atom could result in various substituted phenols.

Scientific Research Applications

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol: Lacks the methyl group on the phenol ring.

    5-Methyl-2-(4-methylpyrrolidin-2-yl)phenol: Lacks the chlorine atom on the phenol ring.

    4-Chloro-5-methyl-2-(pyrrolidin-2-yl)phenol: Lacks the methyl group on the pyrrolidine ring.

Uniqueness

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of both the chlorine atom and the methyl groups on the phenol and pyrrolidine rings, respectively. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol

InChI

InChI=1S/C12H16ClNO/c1-7-3-11(14-6-7)9-5-10(13)8(2)4-12(9)15/h4-5,7,11,14-15H,3,6H2,1-2H3

InChI Key

XOWROLBUZYUGMM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=C(C(=C2)Cl)C)O

Origin of Product

United States

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